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Compound of Interest

Compound Name: 4-Iodobenzo[d]isoxazole

Cat. No.: B15329425 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history, discovery, and evolving synthetic

methodologies of the benzo[d]isoxazole core, a privileged scaffold in medicinal chemistry. From

its early discovery rooted in the chemistry of natural dyes to its contemporary application in

blockbuster pharmaceuticals, this document provides a comprehensive overview for

researchers and drug development professionals. Detailed experimental protocols for key

syntheses, quantitative data on biological activities, and visualizations of relevant signaling

pathways are presented to facilitate a deeper understanding and inspire further innovation in

this critical area of heterocyclic chemistry.

Discovery and Historical Context
The story of benzo[d]isoxazole is intrinsically linked to the history of anthranilic acid, which was

first isolated in the 1840s from the degradation of the natural dye indigo. This historical

connection is reflected in the alternative name "anthranil" for the isomeric 2,1-

benzo[d]isoxazole.

The first synthesis of the 1,2-benzo[d]isoxazole, also known as indoxazine, is a landmark in

heterocyclic chemistry. While numerous synthetic methods have been developed over the

centuries, the foundational work laid the groundwork for the eventual discovery of its significant

biological activities. One of the earliest and most fundamental approaches to the 1,2-

benzo[d]isoxazole core is the base-catalyzed cyclization of o-hydroxyaryl oximes. This method

remains a cornerstone of benzo[d]isoxazole synthesis.
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A pivotal moment in the history of benzo[d]isoxazoles was the synthesis of N-

phenylbenzo[d]isoxazole-3-carboxamide by Shah and colleagues in 1971. Although its

biological activity was not explored at the time, this work represents a significant step in the

functionalization of the benzo[d]isoxazole scaffold. It would be decades later that the full

therapeutic potential of this heterocyclic system would be realized with the development of

drugs like the anticonvulsant zonisamide and the atypical antipsychotic risperidone. These

compounds solidified the importance of the benzo[d]isoxazole core in modern medicine and

continue to drive research into novel derivatives with a wide range of therapeutic applications.

[1][2][3][4]

Key Synthetic Methodologies and Experimental
Protocols
The synthesis of the benzo[d]isoxazole core can be broadly categorized into several key

strategies. Below are detailed experimental protocols for some of the most significant historical

and contemporary methods.

Synthesis of 1,2-Benzo[d]isoxazole from
Salicylaldehyde
A straightforward and cost-effective method for the preparation of the parent 1,2-

benzo[d]isoxazole involves the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid

in the presence of a base.[5]

Experimental Protocol:

Materials: Salicylaldehyde, hydroxylamine-O-sulfonic acid, sodium bicarbonate,

dichloromethane, water, magnesium sulfate.

Procedure:

A solution of salicylaldehyde in dichloromethane is prepared in a reaction vessel.

An aqueous solution of hydroxylamine-O-sulfonic acid and sodium bicarbonate is added to

the salicylaldehyde solution at room temperature.
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The biphasic mixture is stirred vigorously for several hours until the reaction is complete,

as monitored by thin-layer chromatography.

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

The combined organic extracts are washed with water, dried over anhydrous magnesium

sulfate, and filtered.

The solvent is removed under reduced pressure to yield crude 1,2-benzo[d]isoxazole,

which can be further purified by distillation or chromatography.

Synthesis of 2,1-Benzo[d]isoxazole (Anthranil) from o-
Nitrobenzaldehyde
The isomeric 2,1-benzo[d]isoxazole, or anthranil, can be synthesized from o-nitrobenzaldehyde

through a reductive cyclization.

Experimental Protocol:

Materials:o-Nitrobenzaldehyde, a suitable reducing agent (e.g., sodium dithionite or catalytic

hydrogenation setup), solvent (e.g., ethanol, water), base (e.g., sodium hydroxide).

Procedure:

o-Nitrobenzaldehyde is dissolved in a suitable solvent system, such as aqueous ethanol.

A reducing agent is added portion-wise or under a controlled atmosphere (for catalytic

hydrogenation) to the solution.

The reaction mixture is stirred at a controlled temperature. The progress of the reduction

and subsequent cyclization is monitored by an appropriate analytical technique.

Upon completion, the reaction mixture is worked up by removing the catalyst (if any) by

filtration and partitioning the mixture between an organic solvent and water.

The organic layer is washed, dried, and concentrated to afford crude anthranil, which can

be purified by crystallization or chromatography.
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Modern Synthetic Approach: Palladium-Catalyzed C-H
Activation/Annulation
Contemporary organic synthesis has introduced more sophisticated and efficient methods for

constructing the benzo[d]isoxazole ring system. One such example is the palladium-catalyzed

C-H activation and [4+1] annulation of N-phenoxyacetamides with aldehydes.

Experimental Protocol (Conceptual Outline):

Materials: A substituted N-phenoxyacetamide, an aldehyde, a palladium catalyst (e.g.,

Pd(OAc)₂), a ligand (e.g., a phosphine ligand), an oxidant, and a suitable solvent.

Procedure:

The N-phenoxyacetamide, aldehyde, palladium catalyst, ligand, and oxidant are combined

in a reaction vessel under an inert atmosphere.

A suitable high-boiling solvent is added, and the reaction mixture is heated to an elevated

temperature.

The reaction is monitored for the consumption of starting materials and the formation of

the benzo[d]isoxazole product.

After completion, the reaction is cooled to room temperature, and the crude product is

isolated by extraction and purified by column chromatography.

Quantitative Analysis of Biological Activity
The benzo[d]isoxazole scaffold is a key component in numerous biologically active compounds.

The following tables summarize quantitative data for some notable examples.
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Compound/De
rivative

Biological
Activity

Assay IC₅₀ / ED₅₀ Reference(s)

HIF-1α Inhibitors

Compound 15

HIF-1α

Transcriptional

Inhibition

Dual-luciferase

reporter assay in

HEK293T cells

24 nM [6][7]

Compound 31

HIF-1α

Transcriptional

Inhibition

Dual-luciferase

reporter assay in

HEK293T cells

24 nM [6][7]

Anticonvulsants

Zonisamide Anticonvulsant

Maximal

Electroshock

(MES) Test

(mice)

- [1][8]

Z-6b Anticonvulsant

Maximal

Electroshock

(MES) Test

(mice)

20.5 mg/kg [1][8]

Signaling Pathways and Mechanisms of Action
The therapeutic effects of many benzo[d]isoxazole-containing drugs are attributed to their

interaction with specific signaling pathways. The mechanisms of action for two prominent

examples, zonisamide and risperidone, are detailed below.

Zonisamide: A Multi-Targeted Anticonvulsant
Zonisamide exerts its anticonvulsant effects through a combination of mechanisms.[5][9][10]

[11][12] It is known to block voltage-sensitive sodium channels and T-type calcium channels,

which leads to the stabilization of neuronal membranes and prevents repetitive firing.[5][9][10]

[11] Additionally, zonisamide can modulate GABA-mediated inhibition and has a weak inhibitory

effect on carbonic anhydrase.[5][9][11]
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Mechanism of action of the anticonvulsant drug zonisamide.

Risperidone: An Atypical Antipsychotic
Risperidone's antipsychotic effects are primarily mediated by its antagonist activity at dopamine

D₂ and serotonin 5-HT₂ₐ receptors.[13][14][15] The blockade of D₂ receptors in the mesolimbic

pathway is thought to alleviate the positive symptoms of schizophrenia.[13] Its antagonism of 5-

HT₂ₐ receptors may contribute to its efficacy against negative symptoms and a lower propensity

to cause extrapyramidal side effects compared to typical antipsychotics.[13][15] Risperidone

also has affinity for other receptors, including α₁- and α₂-adrenergic and H₁-histaminergic

receptors, which contributes to its overall pharmacological profile.[14]
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Receptor binding profile and effects of the antipsychotic drug risperidone.

Conclusion
The benzo[d]isoxazole core has a rich and enduring history in the field of chemistry, evolving

from a curiosity of natural product chemistry to a cornerstone of modern medicinal chemistry.

Its versatile synthesis and the diverse biological activities of its derivatives continue to make it a

focal point for research and development. The successful clinical application of

benzo[d]isoxazole-containing drugs underscores the therapeutic potential of this remarkable

scaffold. As our understanding of disease pathways deepens and synthetic methodologies

become more sophisticated, the benzo[d]isoxazole core is poised to remain a critical

component in the discovery of novel therapeutics for a wide range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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